molecular formula C13H10INO B1392094 2-(2-Iodobenzoyl)-4-methylpyridine CAS No. 1187163-85-4

2-(2-Iodobenzoyl)-4-methylpyridine

Cat. No.: B1392094
CAS No.: 1187163-85-4
M. Wt: 323.13 g/mol
InChI Key: CESVUYJPIMPPEO-UHFFFAOYSA-N
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Description

2-(2-Iodobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a pyridine ring substituted with a methyl group at the 4-position and an iodobenzoyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodobenzoyl)-4-methylpyridine typically involves the reaction of 2-iodobenzoic acid with 4-methylpyridine under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium. The reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate to promote the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodobenzoyl)-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodo-substituted benzoic acids, while reduction can produce various substituted pyridines .

Scientific Research Applications

2-(2-Iodobenzoyl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The iodobenzoyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodobenzoyl)-4-methylpyridine is unique due to the presence of both the iodobenzoyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2-iodophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVUYJPIMPPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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